molecular formula C26H28N2O2S B5267417 (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile

(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile

Cat. No.: B5267417
M. Wt: 432.6 g/mol
InChI Key: AGEWKCCNEDNUHP-JCMHNJIXSA-N
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Description

(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a butylphenyl group, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Prop-2-enenitrile Backbone: The prop-2-enenitrile backbone can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Introduction of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through an etherification reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the butylphenyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring or butylphenyl group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted aromatic compounds with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Potential applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If explored for anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

    (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a butyl group.

    (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyphenyl)prop-2-enenitrile: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness:

  • The presence of the butyl group in (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile may influence its lipophilicity and biological activity.
  • The diethoxyphenyl group may affect the compound’s solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-4-7-8-19-9-11-20(12-10-19)24-18-31-26(28-24)22(17-27)15-21-13-14-23(29-5-2)16-25(21)30-6-3/h9-16,18H,4-8H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWKCCNEDNUHP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OCC)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OCC)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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